molecular formula C30H26O8 B1198592 Peroxisomicine A2 CAS No. 156768-16-0

Peroxisomicine A2

Número de catálogo: B1198592
Número CAS: 156768-16-0
Peso molecular: 514.5 g/mol
Clave InChI: FBPZAGOTWAVQJH-XZWHSSHBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Peroxisomicine A2, also known as this compound, is a useful research compound. Its molecular formula is C30H26O8 and its molecular weight is 514.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 667839. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What experimental methodologies are essential for characterizing Peroxisomicine A2’s structural and chemical properties?

To characterize this compound, researchers should employ nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. For novel compounds, reproducibility requires detailed protocols for synthesis, including solvent systems, reaction conditions, and purification steps, with cross-referencing to established literature for known analogs .

Q. How can researchers validate the biological activity of this compound in preliminary in vitro studies?

Begin with dose-response assays (e.g., IC50 determination) using cell lines relevant to the compound’s hypothesized targets (e.g., cancer or microbial models). Include positive and negative controls to account for assay variability. Use standardized protocols from repositories like ATCC for cell culture and validate results via independent replicates. Statistical analysis (e.g., ANOVA) should confirm significance thresholds (p < 0.05) .

Q. What criteria should guide the selection of analytical techniques for quantifying this compound in biological matrices?

Prioritize techniques with high sensitivity and specificity, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Validate methods using parameters from regulatory guidelines (e.g., FDA bioanalytical validation): linearity (R² ≥ 0.99), precision (%CV ≤ 15%), and recovery rates (80–120%). Include internal standards (e.g., stable isotope-labeled analogs) to correct for matrix effects .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported mechanisms of action for this compound?

Adopt a factorial design to test multiple variables (e.g., concentration, exposure time, cellular context) simultaneously. For example, a 2×2 design could compare apoptotic vs. necrotic outcomes across different cell types. Integrate knockout models (e.g., CRISPR-Cas9) or pharmacological inhibitors to isolate pathways. Meta-analyses of existing data can identify confounding variables (e.g., batch effects in cell lines) .

Q. What methodological strategies are recommended for assessing this compound’s in vivo efficacy while minimizing ethical concerns?

Use quasi-experimental designs with pre-test/post-test frameworks and non-equivalent control groups. For example, in murine models, administer this compound via controlled routes (e.g., intraperitoneal vs. oral) and measure pharmacokinetic parameters (Cmax, AUC) alongside toxicity markers (e.g., ALT/AST levels). Adhere to ARRIVE guidelines for ethical reporting and sample size justification .

Q. How can theoretical frameworks address discrepancies in this compound’s reported bioactivity across studies?

Link findings to established biological theories (e.g., oxidative stress response or membrane disruption mechanisms). Apply PICOT (Population: target cells; Intervention: dose regimen; Comparison: untreated controls; Outcome: viability metrics; Time: exposure duration) to standardize hypothesis testing. Use pathway analysis tools (e.g., KEGG, STRING) to map interactions and identify overlooked variables .

Q. What advanced statistical methods are suitable for analyzing multi-omics data related to this compound’s effects?

Employ multivariate analysis (e.g., PCA, PLS-DA) to reduce dimensionality in transcriptomic or metabolomic datasets. Machine learning algorithms (e.g., random forests) can identify predictive biomarkers. Validate models using cross-validation (k-fold) and external cohorts. Transparently report false discovery rates (FDR) and effect sizes .

Q. Methodological Considerations for Data Contradictions

Q. How should researchers address variability in this compound’s cytotoxicity across cell lines?

Conduct sensitivity analyses to rank cell lines by IC50 values and correlate with genomic profiles (e.g., CCLE database). Use hierarchical clustering to group cell lines by response patterns. Replicate experiments across independent labs to distinguish compound-specific effects from technical artifacts .

Q. What steps ensure reproducibility when synthesizing this compound analogs?

Document synthetic routes in detail, including catalyst ratios, temperature gradients, and purification steps (e.g., column chromatography conditions). Share spectra (NMR, MS) and chromatograms (HPLC) in supplementary materials. Use collaborative platforms (e.g., Zenodo) to archive raw data and protocols .

Q. Tables for Reference

Experimental Design Application
Factorial Design (2×2)Tests multiple variables (e.g., dose + cell type) to identify interaction effects
Quasi-Experimental (Pre/Post)Evaluates in vivo efficacy with ethical constraints, using non-randomized groups
PICOT FrameworkStandardizes hypothesis formulation for mechanistic studies

Propiedades

IUPAC Name

(3S)-3,8,9-trihydroxy-3-methyl-7-[(2R)-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-2,4-dihydroanthracen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26O8/c1-29(37)9-14-8-13-6-7-16(26(34)22(13)27(35)21(14)19(32)11-29)23-15-4-3-5-18(31)24(15)28(36)25-17(23)10-30(2,38)12-20(25)33/h3-8,31,34-38H,9-12H2,1-2H3/t29-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPZAGOTWAVQJH-XZWHSSHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=C3C(=C2)C=CC(=C3O)C4=C5CC(CC(=O)C5=C(C6=C4C=CC=C6O)O)(C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC2=C(C(=O)C1)C(=C3C(=C2)C=CC(=C3O)C4=C5C[C@@](CC(=O)C5=C(C6=C4C=CC=C6O)O)(C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50166125
Record name Peroxisomicine a2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156768-16-0
Record name Peroxisomicine a2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156768160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Peroxisomicine a2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PEROXISOMICINE A2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WSH25U3R5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Peroxisomicine A2
Peroxisomicine A2
Peroxisomicine A2
Peroxisomicine A2
Peroxisomicine A2
Peroxisomicine A2

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.